molecular formula C39H50N15O22P3 B056444 d(Tpapcpg) CAS No. 117489-85-7

d(Tpapcpg)

Cat. No. B056444
M. Wt: 1173.8 g/mol
InChI Key: YQAPYMRZMZFFPA-UFFQPUODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D(Tpapcpg) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of D(Tpapcpg) involves its interaction with biomolecules such as DNA and proteins. It binds to the DNA molecule through intercalation, which involves the insertion of the molecule between the base pairs of the DNA helix. This interaction can affect the structure and function of the DNA molecule, leading to changes in gene expression. D(Tpapcpg) can also interact with proteins, affecting their conformation and activity.

Biochemical And Physiological Effects

D(Tpapcpg) has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS). ROS can damage cellular components, leading to cell death. D(Tpapcpg) has also been shown to inhibit the activity of enzymes involved in cellular metabolism. In addition, it can induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

D(Tpapcpg) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to have high specificity for biomolecules, making it a useful tool for studying specific biological processes. However, D(Tpapcpg) has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its interaction with biomolecules can be affected by the presence of other molecules in biological samples, leading to false-positive or false-negative results.

Future Directions

There are several future directions for the study of D(Tpapcpg). One direction is the development of novel biosensors that can detect specific biomolecules with high sensitivity and specificity. Another direction is the study of its potential use in drug delivery systems, which can improve the efficacy and specificity of drugs. In addition, further studies are needed to understand the mechanism of action of D(Tpapcpg) and its interaction with biomolecules.

Synthesis Methods

The synthesis of D(Tpapcpg) involves the reaction of Tpapcpg with a donor molecule. Tpapcpg is a complex molecule that contains a triphenylphosphine (TPP) group, an acridine group, and a pyridine group. The donor molecule used in the synthesis can be a metal complex or an organic molecule. The reaction takes place in the presence of a catalyst, which helps in the formation of D(Tpapcpg). The yield of the synthesis depends on the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

D(Tpapcpg) has been extensively studied for its potential applications in various fields of scientific research. It has been used in the study of DNA binding, protein-protein interactions, and enzyme activity. D(Tpapcpg) has also been used in the development of biosensors, which can detect the presence of specific biomolecules in biological samples. In addition, it has been studied for its potential use in drug delivery systems.

properties

CAS RN

117489-85-7

Product Name

d(Tpapcpg)

Molecular Formula

C39H50N15O22P3

Molecular Weight

1173.8 g/mol

IUPAC Name

[(2R,3S,5R)-2-[2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]propyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C39H50N15O22P3/c1-15-10-52(38(61)50-34(15)58)27-7-19(74-78(65,66)76-79(67,68)75-77(62,63)64)21(71-27)9-39(69-11-22-17(56)5-24(72-22)51-3-2-23(40)47-37(51)60,8-20-16(55)4-25(70-20)53-13-45-28-31(41)43-12-44-32(28)53)30-18(57)6-26(73-30)54-14-46-29-33(54)48-36(42)49-35(29)59/h2-3,10,12-14,16-22,24-27,30,55-57H,4-9,11H2,1H3,(H,65,66)(H,67,68)(H2,40,47,60)(H2,41,43,44)(H,50,58,61)(H2,62,63,64)(H3,42,48,49,59)/t16-,17-,18-,19-,20+,21+,22+,24+,25+,26+,27+,30-,39?/m0/s1

InChI Key

YQAPYMRZMZFFPA-UFFQPUODSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

synonyms

deoxy(thymidylic-adenylic-cytidylic-guanosine)

Origin of Product

United States

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